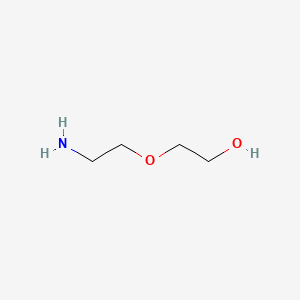

2-(2-Aminoethoxy)ethanol

Description

Properties

IUPAC Name |

2-(2-aminoethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c5-1-3-7-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAFURWZWWWBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Record name | 2-(2-AMINOETHOXY)ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/64 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32130-27-1 | |

| Record name | Polyethylene glycol 2-aminoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32130-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6027341 | |

| Record name | 2-(2-Aminoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-(2-aminoethoxy)ethanol appears as a colorless liquid with a faint fishlike odor. Combustible but difficult to ignite. Corrosive to tissue. Combustion produces toxic oxides of nitrogen., Dry Powder; Liquid, A colorless liquid with a faint fishlike odor; [CAMEO] | |

| Record name | 2-(2-AMINOETHOXY)ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/64 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(2-aminoethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diglycolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

221 °C | |

| Record name | 2-(2-AMINOETHOXY)ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point =126 °C, 260 °F (126.6 °C) | |

| Record name | Diglycolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-(2-AMINOETHOXY)ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH WATER AND ALCOHOLS | |

| Record name | 2-(2-AMINOETHOXY)ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0572 @ 20 °C/20 °C | |

| Record name | 2-(2-AMINOETHOXY)ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

929-06-6 | |

| Record name | 2-(2-AMINOETHOXY)ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/64 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-AMINOETHOXY)ETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-aminoethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Aminoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-AMINOETHOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5Y84T8W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-AMINOETHOXY)ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: -12.5 °C | |

| Record name | 2-(2-AMINOETHOXY)ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Aminoethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthesis pathways for 2-(2-Aminoethoxy)ethanol, a versatile chemical intermediate also known as Diglycolamine (DGA). The document details various synthetic routes, presents quantitative data in a comparative format, and offers detailed experimental protocols for key methodologies. Visual representations of reaction pathways are included to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound (CAS: 929-06-6) is a colorless, slightly viscous liquid with a mild amine odor.[1][2][3] It is miscible with water, alcohols, and aromatic hydrocarbons.[1][3] This bifunctional molecule, containing both a primary amine and a primary alcohol group, serves as a crucial building block and intermediate in a wide array of applications. These include gas treatment processes for the removal of acidic gases like H₂S and CO₂, the preparation of foam stabilizers, emulsifiers, corrosion inhibitors, and as a component in the synthesis of pharmaceuticals and agrochemicals.[1][4][5] This guide explores the principal manufacturing processes and laboratory-scale syntheses of this important compound.

Core Synthesis Pathways

The production of this compound can be broadly categorized into two main approaches: industrial-scale manufacturing, primarily through the reductive amination of diethylene glycol, and laboratory-scale syntheses, which offer alternative routes often with higher purity but lower throughput.

Reductive Amination of Diethylene Glycol (DEG)

The most significant industrial method for producing this compound is the catalytic reductive amination of diethylene glycol (DEG). This process involves the reaction of DEG with ammonia (B1221849) and hydrogen over a heterogeneous catalyst. A key challenge in this pathway is managing the selectivity towards this compound versus the formation of byproducts, most notably morpholine (B109124).[4]

The reaction is typically carried out in a continuous flow reactor at elevated temperatures and pressures.[4][6] The choice of catalyst and reaction conditions plays a critical role in maximizing the yield of the desired product.

Reductive Amination of Diethylene Glycol

Ammonolysis of Epichlorohydrin (B41342)

Another synthetic route involves the reaction of epichlorohydrin with an aqueous solution of ammonia. This process can be conducted under both atmospheric and high-pressure conditions. The molar ratio of the reactants is a key factor in controlling the product distribution.[7]

Synthesis from Epichlorohydrin and Ammonia

Gabriel Synthesis Approach

For laboratory-scale synthesis, a multi-step approach based on the Gabriel synthesis provides a more controlled pathway, albeit with a lower overall yield. This method avoids the high pressures and temperatures of industrial processes. The synthesis starts with diethylene glycol and proceeds through several intermediates.[5]

Gabriel Synthesis Pathway

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis pathways, providing a basis for comparison.

| Parameter | Reductive Amination of DEG | Ammonolysis of Epichlorohydrin | Gabriel Synthesis |

| Starting Materials | Diethylene Glycol, Ammonia, Hydrogen | Epichlorohydrin, Ammonia | Diethylene Glycol, p-Toluenesulfonyl chloride, Potassium Phthalimide, Hydrazine Monohydrate |

| Catalyst | Co-Oxide on Alumina/Kieselguhr, Ni-Al₂O₃ | None mentioned | None |

| Temperature | 100-300 °C[4] | 80 °C[7] | Reflux at 90 °C (final step)[5] |

| Pressure | 10-260 Bar[4] | 1.2 MPa[7] | Atmospheric |

| Key Ratios | Ammonia:DEG molar ratio up to 50[4] | Epichlorohydrin/ammonia solution ratio of 1-2[7] | N/A |

| Yield | Diethylene glycol conversion rate >85%, Diglycolamine yield >70%[8] | Overall yield from diethylene glycol ~33%[5] | |

| Selectivity | 2AEE:Morpholine ratio can be varied, e.g., 4.3 or 6.2[4] | >95% total yield of main components[7] | High selectivity for the target molecule |

| Scale | Industrial | Industrial/Lab | Laboratory |

Experimental Protocols

Protocol 1: Reductive Amination of Diethylene Glycol (Continuous Flow)

Objective: To synthesize this compound with a high selectivity over morpholine.

Materials:

-

Diethylene glycol (DEG)

-

Anhydrous ammonia

-

Hydrogen gas

-

Catalyst: Cobalt Oxide on Alumina (15 wt% Co)

-

Tubular reactor

Procedure:

-

Charge 50 g of the Cobalt Oxide on Alumina catalyst into a tubular reactor.

-

Reduce the catalyst at 200°C under a continuous flow of hydrogen gas.

-

Set the reactor temperature to 180°C and the pressure to 14 Bar (g).

-

Introduce the reactants in a downflow mode with the following feed rates:

-

Diethylene glycol: 73 g/hr

-

Ammonia: 382 g/hr

-

Hydrogen: 62 NL/hr

-

-

Maintain the reaction for 6.5 hours.

-

Collect the product stream and separate the components by distillation.

-

Analyze the product composition to determine the weight ratio of this compound to morpholine, which is expected to be approximately 6.2.[4]

Protocol 2: High-Pressure Synthesis from Epichlorohydrin and Ammonia

Objective: To synthesize this compound via the ammonolysis of epichlorohydrin.

Materials:

-

Epichlorohydrin

-

Aqueous ammonia solution (e.g., 33% water content)

-

High-pressure reactor

-

Nitrogen gas

Procedure:

-

Add a defined amount of aqueous ammonia solution to a high-pressure reactor.

-

Seal the reactor and purge with nitrogen 4-5 times to create an inert atmosphere.

-

Slowly and continuously add a specific amount of epichlorohydrin to achieve an epichlorohydrin/ammonia solution ratio between 1 and 2.

-

Heat the reactor to 80°C and pressurize with nitrogen to 1.2 MPa.

-

Maintain the reaction at a constant temperature for approximately 5 hours.

-

After the reaction period, cool the reactor and carefully release the pressure.

-

Collect the product for analysis. The conversion of ammonia is expected to be greater than 90%, and the conversion of epichlorohydrin greater than 80%.[7]

Protocol 3: Laboratory-Scale Gabriel Synthesis

Objective: To synthesize this compound in a multi-step laboratory procedure.

Step 1: Synthesis of 2-(2-Phthalimidoethoxy)ethanol (This protocol assumes the precursor 5-tosyloxy-3-oxapentanol is available or has been synthesized from DEG and p-toluenesulfonyl chloride)

-

In a reaction flask, dissolve 5-tosyloxy-3-oxapentanol and potassium phthalimide in dry DMF.

-

Reflux the reaction mixture under a nitrogen atmosphere for 18-22 hours at a temperature between 170°C and 190°C.

-

After cooling, extract the 2-(2-phthalimidoethoxy)ethanol from the reaction mixture using chloroform.

Step 2: Synthesis of this compound

-

Dissolve 0.26 mmoles of 2-(2-phthalimidoethoxy)ethanol in 6 ml of absolute ethanol (B145695).

-

Add an excess of hydrazine monohydrate (approximately 0.82 ml) to form the final mixture.

-

Reflux the mixture at 90°C for 24 hours under a nitrogen atmosphere.

-

After reflux, extract the product into an organic phase using chloroform.

-

Purify the this compound from the organic phase using column chromatography on silica (B1680970) gel with a mobile phase of n-hexane and ethyl acetate (B1210297) (3:7 ratio).

-

This method is reported to yield approximately 74% for the final step, with an overall yield from diethylene glycol of about 33%.[5]

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The reductive amination of diethylene glycol stands out as the predominant industrial method, offering high throughput and good yields, though careful control of reaction conditions is necessary to manage selectivity. The ammonolysis of epichlorohydrin presents a viable alternative. For laboratory applications requiring high purity and avoiding harsh industrial conditions, the Gabriel synthesis offers a reliable, albeit lower-yielding, route. The choice of a particular synthesis pathway will ultimately depend on the desired scale of production, purity requirements, and available resources.

References

- 1. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. DIGLYCOLAMINE (DGA) - Ataman Kimya [atamanchemicals.com]

- 4. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 5. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 6. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3 - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN104262173A - Method for synthesizing diglycolamine from diglycol by virtue of low-pressure process - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(2-Aminoethoxy)ethanol (CAS 929-06-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)ethanol, registered under CAS number 929-06-6 and also known as Diglycolamine (DGA), is a versatile organic compound characterized by the presence of both a primary amine and a primary alcohol functional group. This bifunctionality makes it a valuable intermediate and building block in a wide array of chemical syntheses and industrial applications. Its utility spans from gas treatment and solvent applications to its emerging role in the pharmaceutical and drug development sectors as a linker and synthetic precursor.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug development.

Physical and Chemical Characteristics

This compound is a colorless to pale yellow, viscous liquid with a faint, amine-like odor.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₄H₁₁NO₂ | [3] |

| Molecular Weight | 105.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Faint, fish-like/amine-like | [1][2] |

| Boiling Point | 218-224 °C (at 760 mmHg) | [4] |

| Melting Point | -12.5 °C | [5] |

| Density | 1.048 g/mL at 25 °C | [4] |

| Vapor Pressure | 0.023 mmHg at 25 °C | [2] |

| Flash Point | 127 °C (260.6 °F) | [4] |

| Solubility | Miscible with water | [6] |

| Refractive Index | 1.4570 to 1.4610 (at 20°C) | [7] |

Chemical Properties

The chemical behavior of this compound is dictated by its primary amine and hydroxyl groups.

-

Basicity: The amine group imparts basic properties to the molecule, allowing it to react with acids to form salts.

-

Reactivity: It can undergo reactions typical of primary amines and primary alcohols, such as acylation, alkylation, and esterification.

-

Chelating Agent: The presence of nitrogen and oxygen atoms allows it to act as a chelating agent for metal ions.

-

Stability: The compound is stable under normal conditions but is incompatible with strong acids and strong oxidizing agents.[8] It can also react with carbon dioxide.[8]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two common approaches are detailed below.

This industrial method involves the reaction of diethylene glycol (DEG) with ammonia (B1221849) in the presence of a catalyst.[9][10]

-

Reaction: HOCH₂CH₂OCH₂CH₂OH + NH₃ --(Catalyst, Heat, Pressure)--> H₂NCH₂CH₂OCH₂CH₂OH + H₂O

-

Experimental Protocol:

-

Catalyst Preparation: A catalyst, such as cobalt oxide on a support like kieselguhr, is charged into a tubular reactor and reduced under a hydrogen flow at approximately 200°C.[10]

-

Reaction Execution: Diethylene glycol and ammonia are fed into the reactor in a continuous downflow mode.[10] The reaction is typically carried out at elevated temperatures (150-250°C) and pressures (10-20 Bar) in a hydrogen atmosphere.[10] The molar ratio of ammonia to DEG is kept high (e.g., >20) to favor the formation of the primary amine.[10]

-

Product Isolation: The reaction mixture, containing this compound, unreacted starting materials, and byproducts such as morpholine, is subjected to distillation to separate the desired product.[10]

-

A laboratory-scale synthesis can be achieved through a multi-step process starting from diethylene glycol, utilizing a Gabriel-type synthesis.[11]

-

Overall Reaction Scheme: This method involves the initial conversion of diethylene glycol to a tosylated intermediate, followed by reaction with potassium phthalimide, and subsequent hydrazinolysis to release the primary amine.[11]

-

Experimental Protocol:

-

Synthesis of 5-tosyloxy-3-oxapentanol: Diethylene glycol is reacted with p-toluenesulfonyl chloride.[11]

-

Synthesis of 2-(2-phthalimidoethoxy)ethanol: The tosylated intermediate is then reacted with potassium phthalate (B1215562) in a solvent like dry DMF at elevated temperatures (e.g., 180°C) for approximately 20 hours. The reaction progress is monitored by thin-layer chromatography (TLC).[11] After the reaction, the solvent is evaporated under reduced pressure.[11]

-

Synthesis of this compound: The phthalimido intermediate is dissolved in absolute ethanol (B145695), and hydrazine (B178648) monohydrate is added. The mixture is refluxed for about 24 hours under a nitrogen atmosphere.[11]

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel using a solvent system such as n-hexane and ethyl acetate (B1210297) (e.g., 3:7 ratio) to yield this compound as a colorless oil.[11]

-

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

-

Gas Chromatography (GC): A common method for assessing purity.[5]

-

Typical Conditions: An Agilent 1790A gas chromatograph (or equivalent) can be used. The injector and detector temperatures are set to 260°C. The column oven temperature program can start at 100°C for 2 minutes, followed by a ramp of 20°C/min.[5]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection (FLD) and mass spectrometry (MS) can also be employed for analysis.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups (amine and hydroxyl).[7]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in the hands of researchers and drug development professionals.

As a Chemical Intermediate

This compound serves as a precursor in the synthesis of more complex molecules. For instance, it has been used in the preparation of TD-4306, a long-acting β2 agonist for the treatment of asthma and chronic obstructive pulmonary disease.[5]

As a Linker in Bioconjugation

In the field of bioconjugation, linkers are used to connect different molecular entities, such as a drug and a targeting moiety. The amine and hydroxyl groups of this compound provide two points for attachment, allowing for its incorporation as a flexible and hydrophilic spacer in bioconjugates.[13][14] This can improve the solubility and pharmacokinetic properties of the resulting conjugate. It is commonly used as a spacer in the synthesis of materials for drug delivery and protein labeling.[4]

In the Synthesis of Modified Oligonucleotides

This compound-based modifiers are used in the synthesis of modified oligonucleotides.[13] These modifications can be introduced to alter the properties of the oligonucleotides for therapeutic or diagnostic applications.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with specific biological signaling pathways. Its primary role in a biological context appears to be as a component of larger, more complex molecules, where the overall structure of the final compound dictates the biological activity. Therefore, a signaling pathway diagram directly involving this compound cannot be provided. Researchers interested in the biological effects of compounds containing this moiety should focus on the pharmacology of the final conjugate or derivative.

Visualizations

Experimental Workflow for Synthesis

Caption: A representative experimental workflow for the laboratory synthesis and purification of this compound.

Conclusion

This compound (CAS 929-06-6) is a chemical compound with a well-defined set of physical and chemical properties that make it highly useful in both industrial and research settings. For scientists and professionals in drug development, its utility as a versatile building block and linker for creating more complex molecules with potential therapeutic applications is of particular interest. While its direct biological activity and involvement in signaling pathways are not well-documented, its role as a component in the synthesis of bioactive compounds is significant. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this important chemical.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 2-(2-aminoethoxy) ethanol, 929-06-6 [thegoodscentscompany.com]

- 3. Diglycolamine | C4H11NO2 | CID 13578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-氨基乙氧基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, 98% 2.5 L | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. nj.gov [nj.gov]

- 9. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 10. A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) [quickcompany.in]

- 11. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 12. 2- (2-aminoethoxy) ethanol (Diglycolamine) - analysis - Analytice [analytice.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 2-(2-Aminoethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of 2-(2-Aminoethoxy)ethanol, a versatile bifunctional molecule widely utilized in various scientific and industrial fields, including drug development and bioconjugation.

Core Molecular Data

This compound, also known as Diglycolamine (DGA), is an organic compound featuring both a primary amine and a primary alcohol functional group. This structure allows it to act as a hydrophilic spacer or linker in the synthesis of more complex molecules.[1]

Below is a summary of its key molecular identifiers and properties.

| Property | Value | Citations |

| Molecular Formula | C4H11NO2 | [1][2][3] |

| Molecular Weight | 105.14 g/mol | [2][4][5] |

| Linear Formula | NH2CH2CH2OCH2CH2OH | [4] |

| CAS Number | 929-06-6 | [1] |

| Appearance | Colorless liquid with a faint fish-like odor | [1][5] |

Applications in Research and Development

Due to its bifunctional nature, this compound is a valuable building block in organic synthesis and materials science. Its primary amine can be readily coupled with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or other electrophilic groups, while the terminal hydroxyl group can be further functionalized or used for attachment to surfaces.

In the context of drug development and life sciences, it is frequently employed as a flexible, hydrophilic linker to connect different molecular entities. For instance, it can be used to conjugate a drug molecule to a targeting ligand, such as an antibody or a peptide, to create bioconjugates like antibody-drug conjugates (ADCs). The ethylene (B1197577) glycol units contribute to increased water solubility and can reduce non-specific binding of the resulting conjugate.

Generalized Experimental Protocol: Amine Coupling using a Linker

While specific experimental conditions will vary depending on the substrates, the following protocol outlines a general procedure for coupling a molecule with a carboxylic acid to the primary amine of a linker like this compound using carbodiimide (B86325) chemistry. This is a common step in creating functionalized linkers for subsequent bioconjugation.

Objective: To form a stable amide bond between a carboxylated molecule (Molecule-COOH) and the amine group of this compound.

Materials:

-

Molecule-COOH

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 for subsequent aqueous reactions)

-

Quenching reagent (e.g., hydroxylamine)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve Molecule-COOH in the chosen anhydrous solvent.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

-

Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate. The NHS ester is more stable than the EDC-activated acid, which is prone to hydrolysis.

-

-

Coupling with this compound:

-

In a separate vessel, dissolve an equimolar amount or a slight excess of this compound in the reaction solvent.

-

Add the this compound solution to the activated Molecule-COOH solution.

-

Let the reaction proceed for 2 hours to overnight at room temperature with stirring. The reaction progress can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Quenching and Purification:

-

(Optional) Add a quenching reagent like hydroxylamine (B1172632) to react with any remaining NHS-ester.

-

Remove the solvent under reduced pressure.

-

Purify the resulting product (Molecule-linker conjugate) using an appropriate method, such as column chromatography on silica (B1680970) gel or reverse-phase HPLC, to remove unreacted starting materials and byproducts like the urea (B33335) byproduct from EDC.

-

Logical Workflow: Bioconjugation using a Bifunctional Linker

The following diagram illustrates a typical workflow for using a bifunctional linker, such as a derivative of this compound, to conjugate two different molecules (e.g., a protein and a small molecule drug). This process often involves sequential reactions to ensure specificity.

References

Reactivity Profile of 2-(2-Aminoethoxy)ethanol with Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-(2-Aminoethoxy)ethanol with a range of acidic compounds. This compound, a bifunctional molecule possessing both a primary amine and a primary alcohol, exhibits distinct reactivity at each functional group, which is significantly influenced by the nature of the acid reactant and the reaction conditions. This document details the acid-base chemistry, including thermochemical considerations, and explores the formation of amide and ester derivatives. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and experimental workflows are provided to support researchers in the effective utilization of this versatile chemical intermediate.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and functional materials. Its dual functionality, comprising a nucleophilic primary amine and a primary alcohol, allows for a diverse range of chemical transformations. The basicity of the amino group dictates its reactivity towards proton-donating acids, leading to exothermic neutralization reactions. Concurrently, both the amino and hydroxyl groups can participate in nucleophilic acyl substitution reactions with carboxylic acids and their derivatives to form amides and esters, respectively. Understanding the reactivity of this compound with various acids is crucial for controlling reaction selectivity and optimizing product yields in synthetic applications.

Acid-Base Reactivity

The primary amine functionality of this compound imparts basic properties to the molecule. In aqueous solutions, it acts as a weak base, with a 10 g/L solution exhibiting a pH of 10.2.[1] The hydroxyl group, in contrast, is significantly less acidic, with a predicted pKa of approximately 14.37.[1]

Neutralization Reactions

With both strong and weak acids, this compound undergoes an exothermic neutralization reaction to form the corresponding ammonium (B1175870) salt and water.[1] The reaction with strong acids, such as hydrochloric acid, sulfuric acid, and nitric acid, can be violent and highly exothermic.[1]

Reaction Pathway: Acid-Base Neutralization

Thermochemistry of Neutralization

The enthalpy of neutralization for the reaction of a strong acid with a strong base is typically in the range of -57 to -58 kJ/mol. For the reaction of a weak base, such as this compound, with a strong acid, the enthalpy of neutralization is expected to be slightly less exothermic due to the energy required for the dissociation of the weak base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| pH (10 g/L in H₂O) | 10.2 | [1] |

| pKa (hydroxyl group, predicted) | 14.37 ± 0.10 | [1] |

Amide Synthesis

The primary amine group of this compound readily reacts with carboxylic acids and their derivatives, such as acyl chlorides and acid anhydrides, to form N-substituted amides. These reactions are fundamental in creating building blocks for various applications, including the synthesis of surfactants and pharmaceutical intermediates.

Reaction with Carboxylic Acids

The direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable and unreactive carboxylate salt.[2] To overcome this, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the reaction.[2]

Reaction Pathway: Amide Formation from Carboxylic Acid

Reaction with Acyl Chlorides and Anhydrides

Acyl chlorides and acid anhydrides are more reactive acylating agents than carboxylic acids and react readily with this compound to form amides, often at room temperature. The reaction with acyl chlorides produces hydrochloric acid as a byproduct, which will react with the unreacted amine or an added base.[3]

Experimental Protocol: Synthesis of N-[2-(2-hydroxyethoxy)ethyl]acetamide from Acetic Anhydride (B1165640)

This protocol is a general procedure for the N-acetylation of a primary amine and can be adapted for this compound.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1-1.2 equivalents) dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction to stir at 0 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add water to quench the reaction.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude N-[2-(2-hydroxyethoxy)ethyl]acetamide can be purified by column chromatography on silica (B1680970) gel.

Table 2: Amide Synthesis Reactions

| Acid Derivative | General Conditions | Product |

| Carboxylic Acid | Requires activating agent (e.g., DCC) | N-acyl-2-(2-aminoethoxy)ethanol |

| Acyl Chloride | Anhydrous conditions, often with a base | N-acyl-2-(2-aminoethoxy)ethanol |

| Acid Anhydride | Mild conditions, often at 0 °C to RT | N-acyl-2-(2-aminoethoxy)ethanol |

Ester Synthesis

The primary hydroxyl group of this compound can undergo esterification with carboxylic acids in the presence of an acid catalyst, a reaction known as Fischer esterification. This reaction is reversible, and to drive the equilibrium towards the ester product, an excess of one of the reactants (typically the alcohol) is used, or water is removed as it is formed.[4]

Reaction Pathway: Fischer Esterification

References

Solubility of 2-(2-Aminoethoxy)ethanol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 2-(2-Aminoethoxy)ethanol (also known as Diglycolamine or DGA), a versatile organic compound with applications ranging from gas treatment to pharmaceuticals. Its unique structure, featuring both an amine and a hydroxyl group, dictates its solubility behavior in aqueous and organic media.

Core Properties

This compound is a clear, colorless, and slightly viscous liquid with a mild amine odor.[1] Its bifunctional nature, containing both polar amine (-NH2) and hydroxyl (-OH) groups as well as an ether linkage, allows it to interact favorably with a wide range of solvents.

Solubility Profile

The solubility of this compound is largely governed by the "like dissolves like" principle. Its high polarity and capacity for hydrogen bonding result in complete miscibility with water and other polar protic solvents.

Data Summary:

The following table summarizes the miscibility and solubility of this compound in various common solvents. As a fully miscible compound in many cases, quantitative solubility limits are not applicable and are denoted as "Miscible."

| Solvent Class | Solvent Name | Formula | Polarity | Solubility/Miscibility | Reference |

| Polar Protic | Water | H₂O | High | Completely Miscible | [1][2][3] |

| Alcohols (e.g., Methanol, Ethanol) | ROH | High | Miscible | [1][4] | |

| Polar Aprotic | Acetone | C₃H₆O | Medium-High | Miscible | [5] |

| Acetonitrile | C₂H₃N | High | Expected to be miscible | ||

| Dimethylformamide (DMF) | C₃H₇NO | High | Expected to be miscible | ||

| Aromatic Hydrocarbon | Benzene, Toluene | C₆H₆, C₇H₈ | Low | Miscible | [1] |

| Aliphatic Hydrocarbon | Hexane, Heptane | C₆H₁₄, C₇H₁₆ | Very Low | Immiscible/Relatively Immiscible | [1] |

| Ether | Diethyl Ether | (C₂H₅)₂O | Low | Immiscible/Relatively Immiscible | [1] |

Note: Miscibility with polar aprotic solvents like Acetonitrile and DMF is expected based on its structure and miscibility with other polar solvents, though not explicitly cited in the search results.

Experimental Protocol: Determination of Liquid-Liquid Miscibility

A standard qualitative method for determining the miscibility of this compound with a given solvent involves direct visual observation. For quantitative analysis of partially soluble systems, more advanced analytical techniques are required.

Objective: To determine if this compound and a selected solvent are miscible, partially miscible, or immiscible at a constant temperature.

Materials:

-

This compound (solute)

-

Solvent of interest

-

Graduated cylinders or pipettes for volume measurement

-

Multiple sealed test tubes or vials

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for temperature-dependent studies)

Procedure:

-

Preparation: Label a series of test tubes. Prepare mixtures of this compound and the solvent in varying volume ratios (e.g., 1:9, 1:1, 9:1). A typical starting volume would be a total of 5-10 mL.

-

Mixing: Securely cap each tube and shake vigorously for 10-30 seconds to ensure thorough mixing.[6][7] A vortex mixer can be used for greater consistency.

-

Equilibration: Allow the mixtures to stand undisturbed for a period of time (e.g., 1-5 minutes) to settle.[6] For some systems, a longer equilibration period may be necessary.

-

Observation: Visually inspect each tube against a well-lit background.

-

Miscible: The mixture appears as a single, clear, and uniform liquid phase.

-

Immiscible: Two distinct layers are observed, indicating the liquids do not mix.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time. The volumes of the separated layers would change depending on the initial ratio of the components.

-

-

Quantitative Analysis (for immiscible/partially miscible systems): If two phases are present, the concentration of this compound in the solvent-rich phase (and vice versa) can be determined. This requires separating the layers and analyzing the composition of each using techniques such as:

-

Gas Chromatography (GC)

-

High-Performance Liquid Chromatography (HPLC)

-

Spectroscopy or Titration

-

Visualization of Experimental Workflow

The logical flow for determining the solubility or miscibility of a liquid compound can be represented as follows.

References

- 1. atamankimya.com [atamankimya.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. 2-AMINOETHOXY ETHANOL (DGA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 4. Diglycolamine | C4H11NO2 | CID 13578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. coconote.app [coconote.app]

- 7. kbcc.cuny.edu [kbcc.cuny.edu]

Thermodynamic Properties of Aqueous 2-(2-Aminoethoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous solutions of 2-(2-Aminoethoxy)ethanol (AEEA). Due to a scarcity of publicly available experimental data for AEEA, this document presents comparative data for structurally similar aqueous amine solutions, including monoethanolamine (MEA), diethanolamine (B148213) (DEA), and N-methyldiethanolamine (MDEA). Furthermore, detailed experimental protocols for determining key thermodynamic properties are provided, offering a foundational methodology for the characterization of aqueous AEEA.

Quantitative Thermodynamic Data

Table 1: Density of Aqueous Amine Solutions at Atmospheric Pressure

| Amine | Mass Fraction (%) | Temperature (K) | Density (g/cm³) |

| MEA | 30 | 303.15 | 1.0115 |

| 313.15 | 1.0071 | ||

| 323.15 | 1.0025 | ||

| DEA | 30 | 303.15 | 1.0256 |

| 313.15 | 1.0215 | ||

| 323.15 | 1.0172 | ||

| MDEA | 30 | 303.15 | 1.0281 |

| 313.15 | 1.0238 | ||

| 323.15 | 1.0194 |

Note: Data is representative and compiled from various sources for illustrative purposes.

Table 2: Viscosity of Aqueous Amine Solutions at Atmospheric Pressure

| Amine | Mass Fraction (%) | Temperature (K) | Viscosity (mPa·s) |

| MEA | 30 | 303.15 | 5.31 |

| 313.15 | 3.85 | ||

| 323.15 | 2.89 | ||

| DEA | 30 | 303.15 | 13.5 |

| 313.15 | 9.12 | ||

| 323.15 | 6.45 | ||

| MDEA | 30 | 303.15 | 8.23 |

| 313.15 | 5.87 | ||

| 323.15 | 4.34 |

Note: Data is representative and compiled from various sources for illustrative purposes.

Table 3: Isobaric Heat Capacity of Aqueous Amine Solutions at Atmospheric Pressure

| Amine | Mass Fraction (%) | Temperature (K) | Isobaric Heat Capacity (J/g·K) |

| MEA | 30 | 303.15 | 3.85 |

| 313.15 | 3.89 | ||

| 323.15 | 3.93 | ||

| DEA | 30 | 303.15 | 3.65 |

| 313.15 | 3.69 | ||

| 323.15 | 3.73 | ||

| MDEA | 30 | 303.15 | 3.78 |

| 313.15 | 3.82 | ||

| 323.15 | 3.86 |

Note: Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

The following sections detail the established methodologies for determining the thermodynamic properties of aqueous amine solutions. These protocols are widely applicable and can be adapted for the specific analysis of aqueous this compound.

Density Measurement

The density of aqueous amine solutions is commonly measured using a vibrating tube densimeter.[1][2][3][4][5][6]

Apparatus:

-

Vibrating tube densimeter (e.g., Anton Paar DMA series)

-

Thermostatic bath for temperature control

-

Syringes for sample injection

-

Calibrants: dry air and deionized water

Procedure:

-

Calibration: The densimeter is calibrated using materials with well-known densities, typically dry air and deionized water, at the desired experimental temperatures.

-

Sample Preparation: Aqueous solutions of this compound are prepared at various concentrations by mass using an analytical balance.

-

Measurement: A small sample of the prepared solution is injected into the U-shaped tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the measuring cell is precisely controlled by an external thermostatic bath. Measurements are taken at a range of desired temperatures.

-

Data Acquisition: The density values are recorded at each temperature and concentration.

Viscosity Measurement

The dynamic viscosity of aqueous amine solutions can be determined using a falling body viscometer or a rotational rheometer.[1][5][7][8]

Apparatus:

-

Falling body viscometer or rotational rheometer (e.g., Anton Paar MCR series)

-

Thermostatic bath for temperature control

-

Calibrated standards for viscosity

Procedure (using a rotational rheometer):

-

Calibration: The rheometer is calibrated using standard viscosity fluids at the desired temperatures.

-

Sample Loading: A small volume of the aqueous amine solution is placed onto the lower plate of the rheometer.

-

Measurement: The upper plate (e.g., a cone or parallel plate) is lowered to a defined gap. The viscosity is determined by measuring the torque required to rotate the upper plate at a specific shear rate.

-

Temperature and Concentration Dependence: Measurements are performed over a range of temperatures, controlled by a Peltier system, and for each of the prepared concentrations.

Isobaric Heat Capacity Measurement

A non-adiabatic quasi-isothermal flow calorimeter is a suitable instrument for measuring the isobaric heat capacity of liquid mixtures.[9][10]

Apparatus:

-

Flow calorimeter

-

High-precision pump for constant flow rate

-

Data acquisition system to measure temperature and power input

-

Thermostatic bath

Procedure:

-

Calibration: The calorimeter is calibrated using a reference fluid with a well-known heat capacity, such as water.

-

Sample Flow: The aqueous this compound solution is pumped through the calorimetric cell at a constant and known flow rate.

-

Heating: A known amount of heat is supplied to the sample by an electric heater within the cell.

-

Temperature Measurement: The temperature difference between the inlet and outlet of the calorimetric cell is measured with high-precision thermometers.

-

Calculation: The isobaric heat capacity is calculated from the flow rate, the power input, and the measured temperature difference. Measurements are repeated for various concentrations and temperatures.

Vapor-Liquid Equilibrium (VLE) Measurement

The vapor-liquid equilibrium of binary aqueous amine solutions is often determined using a dynamic equilibrium still, such as a modified Swietoslawski ebulliometer.[11][12][13][14][15][16][17]

Apparatus:

-

Modified Swietoslawski ebulliometer

-

Pressure control system

-

Temperature measurement system (e.g., calibrated platinum resistance thermometer)

-

Sampling ports for liquid and vapor phases

-

Analytical instrumentation for composition analysis (e.g., gas chromatography or titration)

Procedure:

-

Charging the Still: The ebulliometer is charged with a known composition of the aqueous this compound solution.

-

Establishing Equilibrium: The mixture is heated to its boiling point at a controlled pressure. The apparatus is designed to ensure that the circulating vapor and liquid phases reach equilibrium.

-

Temperature and Pressure Measurement: Once the system reaches a steady state, the equilibrium temperature and pressure are recorded.

-

Sampling: Samples of both the liquid and condensed vapor phases are carefully withdrawn from the respective sampling ports.

-

Composition Analysis: The composition of the liquid and vapor samples is determined using an appropriate analytical technique. Acid-base titration is a common and reliable method for quantifying amine concentration in aqueous solutions.[11]

-

Varying Composition: The VLE data for different compositions can be obtained by incrementally adding one of the components to the still and repeating the equilibrium measurements.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of an aqueous amine solution.

Caption: Experimental workflow for determining thermodynamic properties.

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. mdpi.com [mdpi.com]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. aidic.it [aidic.it]

- 6. Densities and isobaric heat capacities at high pressures of aqueous solutions of 2-diethylaminoethanol (DEAE) or 2-ethylaminoethanol (EAE) for CO2 capture [uvadoc.uva.es]

- 7. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 8. nordicrheologysociety.org [nordicrheologysociety.org]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Measurement of vapour-liquid equilibrium and e-NRTL model development of CO2 absorption in aqueous dipropylenetriamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cse.sc.edu [cse.sc.edu]

- 16. psecommunity.org [psecommunity.org]

- 17. rua.ua.es [rua.ua.es]

The Mechanism of 2-(2-Aminoethoxy)ethanol in CO2 Capture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and cost-effective capture technologies. Aqueous amine scrubbing remains a leading method for post-combustion CO2 capture, with ongoing research focused on developing novel solvents with superior performance to the benchmark monoethanolamine (MEA). 2-(2-Aminoethoxy)ethanol, also known as AEEA or DGA, has emerged as a promising solvent due to its unique molecular structure, featuring both a primary and a secondary amine group, as well as an ether linkage. This technical guide provides a comprehensive overview of the mechanism of action of this compound in CO2 capture, detailing the reaction chemistry, kinetics, and thermodynamics. It includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

This compound (AEEA) is a diamine that has garnered significant interest for CO2 capture applications. Its molecular structure, containing a primary amine, a secondary amine, a hydroxyl group, and an ether bond, imparts a unique combination of reactivity, stability, and physical properties. Computational and experimental studies have shown that AEEA can offer advantages over traditional solvents like MEA, including potentially higher CO2 loading capacity and lower energy requirements for regeneration. This guide delves into the fundamental mechanisms governing the interaction of AEEA with CO2, providing a technical resource for researchers and professionals working on the development of advanced carbon capture solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a CO2 capture solvent.

| Property | Value | Reference |

| Molecular Formula | C4H11NO2 | N/A |

| Molecular Weight | 105.14 g/mol | N/A |

| Boiling Point | 218-224 °C | N/A |

| Density | 1.048 g/mL at 25 °C | N/A |

| pKa | ~9.6 - 9.8 | Predicted/Experimental |

Mechanism of CO2 Capture

The capture of CO2 by aqueous solutions of this compound is a chemical absorption process involving a series of reversible reactions. The presence of both primary and secondary amine groups in the AEEA molecule allows for multiple reaction pathways, primarily leading to the formation of carbamate (B1207046) and bicarbonate ions.

Carbamate Formation

The initial and faster reaction between CO2 and AEEA is the formation of a carbamate. This reaction proceeds through a zwitterion intermediate, which is subsequently deprotonated by a base in the solution (another AEEA molecule, water, or hydroxide (B78521) ion) to form the stable carbamate. Computational studies suggest that the primary amine group of AEEA is more reactive towards CO2 absorption than the secondary amine group.[1]

The overall reaction for carbamate formation can be represented as:

2 R1R2NH + CO2 ⇌ R1R2NCOO- + R1R2NH2+

where R1R2NH represents the AEEA molecule.

Bicarbonate Formation

In addition to carbamate formation, CO2 can also react with water, a reaction catalyzed by the amine, to form carbonic acid, which then dissociates to bicarbonate and carbonate ions. The carbamate species can also undergo hydrolysis to form bicarbonate, releasing the free amine to react with more CO2. This pathway becomes more significant at higher CO2 loadings.

The key reactions involved in bicarbonate formation are:

CO2 + H2O ⇌ H2CO3 H2CO3 + B ⇌ HCO3- + BH+ R1R2NCOO- + H2O ⇌ R1R2NH + HCO3-

where B is a base in the solution.

Role of the Ether Linkage

The ether group in the AEEA molecule is thought to influence its CO2 capture performance in several ways. It can reduce the viscosity of the solvent, which is beneficial for mass transfer. Additionally, the ether linkage may increase the physical solubility of CO2 in the solvent, contributing to a higher overall CO2 loading capacity.

Regeneration

The regeneration of the CO2-rich AEEA solution is typically achieved by heating, which reverses the absorption reactions and releases the captured CO2. The secondary amine in AEEA is believed to play a crucial role in the desorption process, with computational studies indicating a lower energy barrier for CO2 release from the secondary amine carbamate compared to the primary amine carbamate.[1] This differential reactivity of the two amine groups is a key advantage of AEEA, potentially leading to a lower overall regeneration energy requirement compared to solvents with only primary amines. In biphasic solvent systems containing AEEA, the CO2-rich phase, containing the carbamate and bicarbonate species, can be selectively sent to the stripper, further reducing the energy penalty.[2]

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key reaction pathways involved in CO2 capture by this compound.

Caption: Reaction pathways for CO2 capture by this compound.

Quantitative Data

The following tables summarize key quantitative data related to the performance of this compound in CO2 capture.

Table 2: Kinetic Rate Constants for the Reaction of AEEA with CO2

| Temperature (K) | Amine Concentration (mol/m³) | Second-Order Rate Constant, k2 (m³/(mol·s)) | Reaction Mechanism | Reference |

| 308 | N/A | 24.73 | Zwitterion | [3] |

| 303.15 - 343.15 | 470 - 2890 | N/A (Activation Energy ~32 kJ/mol) | Zwitterion | [3] |

Note: The available data for second-order rate constants is limited. The provided value is at a specific temperature. The activation energy gives an indication of the temperature dependence of the reaction rate.

Table 3: Thermodynamic Properties of the AEEA-CO2 System

| Property | Value | Conditions | Reference |

| Heat of Absorption (ΔHabs) | Lower than MEA (~ -85 kJ/mol CO2) | Varies with CO2 loading | [4] |

| Regeneration Energy | Potentially lower than MEA | Especially in biphasic systems | [2] |

Note: The heat of absorption is a function of CO2 loading and temperature. The value provided is a general comparison to MEA. Specific values for AEEA across a range of conditions are needed for precise modeling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CO2 capture performance of this compound.

Quantitative ¹³C NMR Spectroscopy for Speciation Analysis

Objective: To identify and quantify the different chemical species (free amine, carbamate, bicarbonate/carbonate) in a CO2-loaded AEEA solution.

Materials:

-

CO2-loaded AEEA solution

-

NMR tubes (5 mm)

-

Deuterated water (D2O) for locking

-

Internal standard (e.g., dioxane or a known concentration of a non-reactive species)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the CO2-loaded AEEA solution into a vial.

-

Add a precise amount of D2O (typically 5-10% v/v) for the field-frequency lock.

-

Add a known concentration of the internal standard.

-

Mix the solution thoroughly and transfer an appropriate volume to an NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer and allow it to thermally equilibrate.

-

Lock and shim the spectrometer on the D2O signal.

-

Acquire a ¹³C NMR spectrum using a quantitative pulse sequence. A common choice is an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

-

Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the carbon nuclei of interest (especially the carbamate and bicarbonate carbons) to ensure full relaxation and accurate integration. T1 values should be determined experimentally using an inversion-recovery pulse sequence if not known.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a small line broadening) and Fourier transform.

-

Phase and baseline correct the spectrum carefully.

-

Integrate the peaks corresponding to the carbamate, bicarbonate/carbonate, and the internal standard. The chemical shifts of these species should be identified from literature or by running standards.

-

Calculate the concentration of each species relative to the internal standard using the following formula: Concentration_species = (Integral_species / Integral_standard) * Concentration_standard

-

The CO2 loading of the solution can then be calculated from the concentrations of the CO2-containing species.

-

Vapor-Liquid Equilibrium (VLE) Measurement

Objective: To determine the equilibrium partial pressure of CO2 over an aqueous AEEA solution at various CO2 loadings and temperatures. This data is essential for thermodynamic modeling and process design.

Apparatus: A static-analytic VLE apparatus, typically consisting of:

-

An equilibrium cell with a known volume, equipped with a magnetic stirrer.

-

A temperature-controlled bath or jacket to maintain a constant temperature.

-

Pressure transducers to accurately measure the total pressure in the cell.

-

A system for injecting known amounts of CO2 and the amine solution.

-

Sampling ports for both the liquid and vapor phases.

-

An analytical instrument (e.g., gas chromatograph or a titration setup) to determine the composition of the phases.

Procedure:

-

System Preparation:

-

Evacuate the entire apparatus to remove any residual gases.

-

Calibrate the pressure and temperature sensors.

-

-

Loading the Cell:

-

Introduce a precisely weighed amount of the AEEA solution into the equilibrium cell.

-

Degas the amine solution by stirring under vacuum to remove any dissolved gases.

-

-

Equilibrium Measurement:

-

Set the desired temperature for the equilibrium cell using the temperature controller.

-

Inject a known amount of CO2 into the cell.

-

Stir the solution vigorously to facilitate mass transfer between the gas and liquid phases.

-

Monitor the pressure inside the cell. Equilibrium is reached when the pressure remains constant over a significant period.

-

Record the equilibrium temperature and total pressure.

-

-

Phase Analysis:

-

Carefully withdraw samples from the liquid and vapor phases using the sampling ports.

-

Analyze the liquid phase for its CO2 loading and amine concentration, typically by titration.

-

Analyze the vapor phase composition, usually for CO2 and water content, using a gas chromatograph.

-

-

Data Analysis:

-

Calculate the partial pressure of CO2 in the vapor phase using the total pressure and the vapor phase composition, accounting for the vapor pressure of water and the amine at the equilibrium temperature.

-

Plot the partial pressure of CO2 as a function of the CO2 loading in the liquid phase for each temperature to generate the VLE curves.

-

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for quantitative ¹³C NMR spectroscopy.

Caption: Workflow for Vapor-Liquid Equilibrium (VLE) measurement.

Conclusion

This compound presents a compelling case as an advanced solvent for CO2 capture. Its unique molecular structure with dual amine functionalities and an ether linkage contributes to a favorable combination of high CO2 absorption capacity, potentially lower regeneration energy, and good mass transfer properties. The mechanism of CO2 capture involves the formation of both carbamate and bicarbonate species, with the primary and secondary amines playing distinct roles in absorption and desorption, respectively. This in-depth technical guide has provided a comprehensive overview of the mechanism of action of AEEA, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. Further research focusing on obtaining a more complete set of kinetic and thermodynamic data under a wider range of conditions will be crucial for the accurate modeling and scale-up of AEEA-based CO2 capture technologies.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Biphasic behaviors and regeneration energy of a 2-(diethylamino)-ethanol and 2-((2-aminoethyl)amino) ethanol blend for CO2 capture - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety for Laboratory Use of 2-(2-Aminoethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for the laboratory use of 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6), also known as Diglycolamine® (DGA®). The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely and responsibly.

Chemical and Physical Properties

This compound is a colorless, slightly viscous liquid with a mild amine or faint fish-like odor.[1][2] It is miscible with water, alcohols, and aromatic hydrocarbons.[2]

| Property | Value | References |

| Molecular Formula | C4H11NO2 | [3][4] |

| Molecular Weight | 105.14 g/mol | [3][4] |

| Boiling Point | 218-224 °C | [4] |

| Melting Point | -12.5 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Density | ~1.05 g/cm³ | [4] |

| Vapor Pressure | <0.1 hPa at 20 °C | [4] |

| Water Solubility | Miscible | [2][4] |

| Autoignition Temperature | 368 °C (694.4 °F) | [5] |

| Explosive Limits | 2.0% - 15.5% (V) | [4] |

Toxicological and Ecotoxicological Data

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] It can be harmful if inhaled or absorbed through the skin.[1]

Human Health Toxicity

| Endpoint | Result | Species | Method | References |

| Acute Oral Toxicity (LD50) | 3,000 mg/kg | Rat | OECD Test Guideline 401 | [6] |

| Acute Dermal Toxicity (LD50) | > 3,000 mg/kg | Rabbit | OECD Test Guideline 402 | [6] |

| Skin Corrosion/Irritation | Causes burns | Rabbit | OECD Test Guideline 404 | [6] |

| Serious Eye Damage/Irritation | Causes serious eye damage | - | GHS Classification | [6] |

| Inhalation | Can irritate the nose, throat, and lungs. Higher exposures may cause pulmonary edema. | - | Hazard Summary | [1] |

Ecotoxicity

| Endpoint | Result | Species | Method | References |

| Toxicity to Fish (LC50) | 460 mg/L (96 h) | Leuciscus idus (Golden orfe) | - | [6] |

| Toxicity to Daphnia (EC50) | 190 mg/L (48 h) | Daphnia magna (Water flea) | OECD Test Guideline 202 | [3][6] |

| Toxicity to Algae (IC50) | 162 mg/L (72 h) | Desmodesmus subspicatus (Green algae) | - | [6] |

Experimental Protocols

The following are summaries of the methodologies for key toxicological and ecotoxicological experiments cited for this compound.

OECD Test Guideline 401: Acute Oral Toxicity

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rodents), with one dose per group.

-

Procedure:

-

Healthy, young adult rodents are fasted prior to administration.

-

The test substance is administered in a single dose via a stomach tube.

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.

OECD Test Guideline 402: Acute Dermal Toxicity

This test assesses the potential short-term hazards of a chemical substance when exposed through the skin.

-

Principle: The test substance is applied to the shaved skin of experimental animals (typically rats or rabbits) and held in contact for a 24-hour period.

-

Procedure:

-

The test article is applied uniformly over a shaved area of approximately 10% of the total body surface.

-

The application site is covered with a porous gauze dressing.